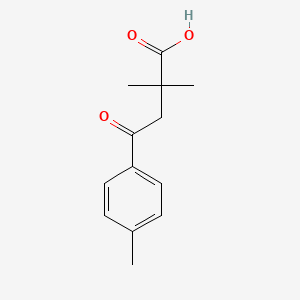

2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid is an organic compound with a complex structure that includes a ketone and a carboxylic acid functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid typically involves the reaction of 4-methylbenzaldehyde with acetone in the presence of a base to form an intermediate, which is then oxidized to yield the final product. The reaction conditions often include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux conditions

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions

2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: this compound can be converted to 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutanedioic acid.

Reduction: The compound can be reduced to 2,2-Dimethyl-4-(4-methylphenyl)-4-hydroxybutyric acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone and carboxylic acid groups play a crucial role in its binding affinity and activity. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access.

Comparación Con Compuestos Similares

Similar Compounds

- 2,2-Dimethyl-4-phenyl-4-oxobutyric acid

- 2,2-Dimethyl-4-(4-chlorophenyl)-4-oxobutyric acid

- 2,2-Dimethyl-4-(4-methoxyphenyl)-4-oxobutyric acid

Uniqueness

2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development in various fields.

Actividad Biológica

Overview

2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutyric acid is an organic compound characterized by its unique structure, which includes both a ketone and a carboxylic acid functional group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C14H18O3, with a molecular weight of approximately 246.29 g/mol. The compound features a central butyric acid skeleton modified at the 2 and 4 positions by dimethyl and phenyl groups, respectively, which contribute to its steric hindrance and influence its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, thereby affecting various physiological processes.

- Receptor Modulation : The compound can interact with cellular receptors, altering signal transduction pathways that are crucial for pain and inflammation responses.

- Gene Expression : It has been shown to influence the expression of genes related to inflammatory responses, further supporting its role in therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Properties : The compound has been studied for its ability to inhibit the synthesis of prostaglandins, which are mediators of inflammation. This action positions it as a candidate for therapeutic applications similar to non-steroidal anti-inflammatory drugs (NSAIDs) .

- Analgesic Effects : Its analgesic properties have been linked to its modulation of pain pathways, potentially providing relief in various pain conditions .

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could contribute to its overall therapeutic profile .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| 2,2-Dimethyl-4-(3-methoxy-4-methylphenyl)-4-oxobutyric acid | Similar backbone with methoxy substitution | Notable anti-inflammatory and analgesic properties |

| 2,2-Dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyric acid | Similar backbone with additional methyl groups | Exhibits anti-inflammatory effects |

Case Studies

Several studies have explored the biological activity of this compound:

- In vitro Studies : Research conducted on cell lines demonstrated that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines. This suggests a potential mechanism for its anti-inflammatory effects .

- Animal Models : In animal models of pain and inflammation, administration of the compound led to significant reductions in pain scores compared to control groups. These findings support its potential as a therapeutic agent for managing inflammatory conditions .

- Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound revealed favorable absorption characteristics and low toxicity profiles, indicating its viability for further development as a pharmaceutical agent .

Propiedades

IUPAC Name |

2,2-dimethyl-4-(4-methylphenyl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-9-4-6-10(7-5-9)11(14)8-13(2,3)12(15)16/h4-7H,8H2,1-3H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWFFUPISWVWNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645493 |

Source

|

| Record name | 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71821-98-2 |

Source

|

| Record name | 2,2-Dimethyl-4-(4-methylphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.